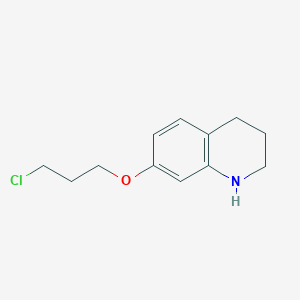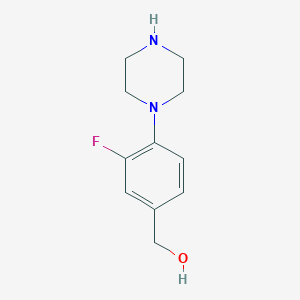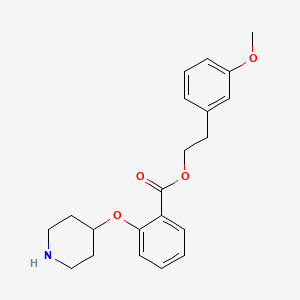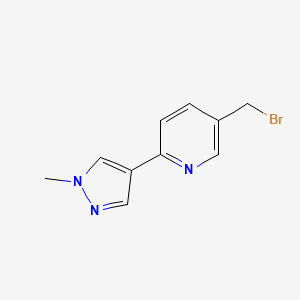
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C16H19NO It is characterized by a cyclohexane ring substituted with a nitrile group and a 4-propan-2-ylphenyl group
Méthodes De Préparation
The synthesis of 4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-propan-2-ylbenzaldehyde with cyclohexanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a dehydration reaction to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.
Applications De Recherche Scientifique
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The aromatic ring and cyclohexane moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, leading to the observed effects .
Comparaison Avec Des Composés Similaires
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:
4-Oxo-1-phenylcyclohexane-1-carbonitrile: This compound lacks the propan-2-yl group, which may affect its reactivity and biological activity.
Cyclohexanone derivatives:
Propriétés
Formule moléculaire |
C16H19NO |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
4-oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H19NO/c1-12(2)13-3-5-14(6-4-13)16(11-17)9-7-15(18)8-10-16/h3-6,12H,7-10H2,1-2H3 |
Clé InChI |
UWQDAYYQHINEQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)


![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)

![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)



![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)

![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
